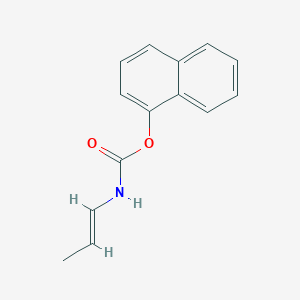

Naphthalen-1-yl prop-1-en-1-ylcarbamate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

naphthalen-1-yl N-[(E)-prop-1-enyl]carbamate |

InChI |

InChI=1S/C14H13NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h2-10H,1H3,(H,15,16)/b10-2+ |

InChI Key |

FNIXLXPWJIDYKP-WTDSWWLTSA-N |

Isomeric SMILES |

C/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC=CNC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Strategies for Carbamate (B1207046) Moiety Formation

The creation of the carbamate group is a cornerstone of this synthesis, with several reliable methods available to organic chemists.

A prevalent method for carbamate synthesis involves the reaction of an isocyanate with an alcohol. researchgate.netnih.gov For the target molecule, this would entail the reaction of naphthalen-1-yl isocyanate with prop-1-en-1-ol. The isocyanate intermediate is highly reactive and readily undergoes nucleophilic attack by the alcohol's hydroxyl group.

Naphthalen-1-yl isocyanate can be generated in situ from naphthalen-1-amine using phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org This approach avoids the isolation of the often hazardous isocyanate. The subsequent addition of the enol proceeds to form the desired N-aryl carbamate. Alternative green methods for isocyanate generation involve the Hofmann rearrangement of amides, which can be achieved using green oxidizing agents. nih.gov

Table 1: Key Reactions in Isocyanate-Based Carbamate Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|

| Naphthalen-1-amine | Triphosgene | Base | Naphthalen-1-yl isocyanate |

Another fundamental strategy for forming carbamates is the reaction between an amine and a chloroformate. nih.gov This method offers versatility as the bond can be formed from two different combinations of precursors. One pathway involves the reaction of naphthalen-1-amine with prop-1-en-1-yl chloroformate. The alternative pathway is the reaction of prop-1-en-1-amine with naphthalen-1-yl chloroformate.

Chloroformates themselves can be synthesized through various means, including a "photo-on-demand" method where a solution of an alcohol in chloroform is irradiated with UV light in the presence of oxygen. nih.govorganic-chemistry.org This in situ generation provides a safer alternative to using phosgene. The subsequent reaction with the amine, typically in the presence of a base to neutralize the HCl byproduct, yields the target carbamate. rutgers.edu

Table 2: Chloroformate-Based Synthetic Routes

| Amine Component | Chloroformate Component | Resulting Carbamate |

|---|---|---|

| Naphthalen-1-amine | Prop-1-en-1-yl chloroformate | Naphthalen-1-yl prop-1-en-1-ylcarbamate |

Construction of the Naphthalene-Prop-1-en-1-yl Scaffold

The assembly of the specific N-alkenyl naphthalene (B1677914) framework requires methods that can form carbon-nitrogen bonds and introduce unsaturation in a controlled manner.

Propargylamines are versatile intermediates in organic synthesis and can serve as precursors to the desired prop-1-en-1-yl moiety. nih.gov The synthesis of N-(naphthalen-1-yl)prop-2-yn-1-amine is a key step in this approach. This can be achieved through multicomponent reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine), which combines an aldehyde, a terminal alkyne, and an amine. researchgate.netresearchgate.netorganic-chemistry.org For instance, the reaction of naphthalen-1-amine, formaldehyde, and acetylene, often catalyzed by copper or gold salts, would yield the N-naphthyl propargylamine intermediate. researchgate.net

Once the propargylamine is formed, it can be isomerized to the corresponding enamine (the prop-1-en-1-yl amine) or allene. Subsequent reaction with a suitable carbonyl source, such as a chloroformate, would then form the final carbamate product.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of N-aryl carbamates. nih.govmit.edu The Buchwald-Hartwig amination methodology can be adapted for carbamate synthesis. A one-pot method involves the palladium-catalyzed coupling of an aryl halide or triflate (e.g., 1-chloronaphthalene or 1-naphthyl triflate) with sodium cyanate in the presence of an alcohol (prop-1-en-1-ol). nih.govorganic-chemistry.orgacs.orgmit.edu This reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org

This approach is highly efficient and tolerates a wide range of functional groups. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates. organic-chemistry.orgmit.edu

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Source | Cyanate Source | Alcohol | Catalyst System | Product |

|---|---|---|---|---|

| 1-Chloronaphthalene | Sodium Cyanate | Prop-1-en-1-ol | Pd(OAc)₂ / Ligand | This compound |

Electrosynthesis offers a green and efficient alternative for constructing carbamates. rsc.org These methods often operate under mild conditions and avoid the use of harsh chemical oxidants or reductants. rsc.org One innovative approach is an electrocatalyzed three-component reaction involving carbon dioxide (CO₂), an amine, and an N-alkenylsulfonamide. rsc.orgrsc.org

Another electrochemical strategy involves the synthesis of carbamates directly from CO₂ and amines using specialized electrode materials, such as atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C). chemistryviews.org This method has shown high yields for N-phenylcarbamate and is applicable to various amines. chemistryviews.org While direct application to this compound is not explicitly detailed, the principles suggest a viable pathway by using naphthalen-1-amine and an appropriate alcohol in an electrochemical cell with CO₂. Electrochemical methods can also be employed to activate carbamates for the controlled release of amines. nih.gov

Optimization of Synthetic Reaction Conditions

The synthesis of this compound would likely proceed via the reaction of 1-naphthol (B170400) with prop-1-en-1-yl isocyanate or a related precursor. The optimization of such a reaction is a multifactorial process, aiming to maximize the yield and minimize the formation of byproducts. Key parameters that require careful tuning include the choice of catalyst, solvent, reaction temperature, and time.

For the formation of carbamates from an alcohol and an isocyanate, a base catalyst is often employed to enhance the nucleophilicity of the alcohol's hydroxyl group. Common catalysts include tertiary amines such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds. The selection of the solvent is also crucial; aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are typically preferred to avoid unwanted side reactions.

The reaction temperature can significantly influence the reaction rate and selectivity. While some carbamate syntheses proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion rate. banglajol.info However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of undesired side products such as ureas.

To illustrate the optimization process, consider the following hypothetical study on the synthesis of this compound. The results, as shown in the table below, demonstrate how systematic variation of reaction parameters can lead to the identification of optimal conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | THF | 25 | 24 | 15 |

| 2 | TEA (10) | THF | 25 | 12 | 65 |

| 3 | DABCO (10) | THF | 25 | 12 | 78 |

| 4 | DABCO (10) | MeCN | 25 | 12 | 85 |

| 5 | DABCO (10) | MeCN | 50 | 6 | 92 |

| 6 | DABCO (10) | MeCN | 80 | 4 | 88 (with impurities) |

From this representative data, it can be concluded that the use of DABCO as a catalyst in acetonitrile at 50°C provides the highest yield of the desired product in a relatively short reaction time.

Purification and Isolation Techniques (e.g., Chromatography)

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and any byproducts. Therefore, a robust purification strategy is necessary to isolate this compound in high purity. The most common and effective technique for the purification of such organic compounds is column chromatography. acs.orgtaylorfrancis.com

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For a moderately polar compound like a carbamate, silica gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is carefully adjusted to achieve optimal separation.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

A hypothetical purification of this compound by column chromatography is detailed in the table below.

Table 2: Purification of this compound by Column Chromatography

| Fraction | Eluent System (Hexane:Ethyl Acetate) | Compounds Detected (by TLC) | Rf Value of Product | Purity (%) |

|---|---|---|---|---|

| 1-5 | 95:5 | Starting Material 1 (1-naphthol) | - | - |

| 6-10 | 90:10 | Mixture | 0.45 | - |

| 11-20 | 90:10 | Pure Product | 0.45 | >98 |

| 21-25 | 80:20 | Byproduct | - | - |

In this example, a gradient elution could also be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds in order of increasing polarity. After collecting the fractions containing the pure product, the solvent is removed under reduced pressure to yield the purified this compound.

Other purification techniques such as recrystallization could also be employed if the product is a solid and a suitable solvent system can be found.

Spectroscopic and Structural Characterization of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrational modes of the molecular bonds, offering a unique fingerprint of the compound's functional groups.

Fourier Transform-Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides characteristic peaks corresponding to specific functional groups. For Naphthalen-1-yl prop-1-en-1-ylcarbamate, the key vibrational modes are associated with the naphthalene (B1677914) ring, the carbamate (B1207046) linkage, and the propenyl group.

The carbamate group (-NH-C=O-O-) exhibits several distinct bands. A strong absorption band is anticipated in the region of 1730-1700 cm⁻¹ due to the carbonyl (C=O) stretching vibration. mdpi.com The N-H stretching vibration is expected to appear as a moderate band around 3350-3250 cm⁻¹. The C-N stretching and N-H bending vibrations typically occur in the fingerprint region between 1550 cm⁻¹ and 1250 cm⁻¹. mdpi.com

The naphthalene moiety is characterized by several vibrational modes. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically around 3050 cm⁻¹). The characteristic C=C aromatic ring stretching vibrations produce a series of sharp bands in the 1610-1450 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations are also prominent and provide information on the substitution pattern of the aromatic ring.

The prop-1-en-1-yl group (-CH=CH-CH₃) introduces signals corresponding to vinylic and aliphatic bonds. The vinylic C=C stretching vibration is expected around 1650 cm⁻¹, while the vinylic C-H stretching occurs just above 3000 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbamate | N-H Stretch | 3350 - 3250 |

| Carbamate | C=O Stretch | 1730 - 1700 |

| Carbamate | C-N Stretch / N-H Bend | 1550 - 1250 |

| Naphthalene | Aromatic C-H Stretch | ~3050 |

| Naphthalene | Aromatic C=C Stretch | 1610 - 1450 |

| Propenyl | Vinylic C-H Stretch | 3100 - 3000 |

| Propenyl | C=C Stretch | ~1650 |

FT-Raman Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. In the spectrum of this compound, the C=C stretching vibrations of both the naphthalene ring and the propenyl group are expected to produce strong signals. semanticscholar.org The symmetric vibrations of the naphthalene ring system are typically very prominent in the Raman spectrum. researchgate.net The C-H stretching mode of the naphthalene ring is also readily observed around 3056 cm⁻¹. researchgate.net While the polar carbonyl (C=O) group of the carbamate is a strong absorber in the IR, it generally yields a weaker signal in the Raman spectrum.

Table 2: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Naphthalene | Aromatic C-H Stretch | ~3056 |

| Naphthalene | Ring Deformation / C=C Stretch | 1580, 1464, 1381 |

| Naphthalene | C-C-C Bending | 513 |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Molecular Fingerprinting

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 3 THz (approximately 3 to 100 cm⁻¹). These low-energy modes correspond to collective motions of the molecule, such as intermolecular vibrations and lattice phonons in the solid state. researchgate.net The THz spectrum is highly sensitive to the crystalline structure and polymorphic form of a compound. For this compound, the THz-TDS spectrum would exhibit a unique set of absorption peaks corresponding to its specific solid-state packing and intermolecular interactions. Studies on pure naphthalene have shown characteristic spectral features in this region, which arise from these collective vibrational modes. researchgate.net Therefore, THz-TDS serves as a valuable tool for fingerprinting the specific solid form of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically unique proton. The naphthalene ring contains seven aromatic protons, which would appear in the downfield region, typically between 7.4 and 8.2 ppm. Due to their different electronic environments and coupling to adjacent protons, they would present as a complex pattern of multiplets.

The carbamate N-H proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found between 6.5 and 7.5 ppm. The prop-1-en-1-yl group protons would give rise to signals in the vinylic and aliphatic regions. The two vinylic protons (-CH=CH-) would resonate between 5.0 and 6.5 ppm, showing characteristic cis or trans coupling constants. The terminal methyl group (-CH₃) would appear as a doublet around 1.7-2.0 ppm, coupled to the adjacent vinylic proton.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.4 - 8.2 | Multiplets |

| Carbamate N-H | 6.5 - 7.5 | Broad Singlet |

| Propenyl -CH=CH- | 5.0 - 6.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 14 unique carbon atoms. The carbonyl carbon of the carbamate group is the most deshielded, with an expected chemical shift in the range of 150-160 ppm.

The ten carbons of the naphthalene ring would produce a cluster of signals in the aromatic region, from approximately 110 to 145 ppm. The two quaternary carbons where the rings fuse and the carbon attached to the carbamate oxygen would have distinct shifts within this range. The two vinylic carbons of the propenyl group are expected to resonate between 100 and 140 ppm. Finally, the aliphatic methyl carbon would appear at the most upfield position, typically between 15 and 25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate C=O | 150 - 160 |

| Naphthalene C | 110 - 145 |

| Propenyl C=C | 100 - 140 |

Based on a comprehensive search of available scientific literature, there is currently no specific published experimental data for the compound “this compound” corresponding to the detailed spectroscopic and structural characterization requested in the outline.

The required research findings for the following analytical techniques could not be located for this specific molecule:

Advanced Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction

While studies on other structurally related naphthalenyl carbamates and compounds with similar functional groups exist, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules as illustrative examples.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided instructions without access to primary research data for this specific compound.

Computational Support for Spectroscopic Data Assignment

Theoretical calculations have become an indispensable tool in the structural elucidation of novel compounds, providing valuable insights that complement and support experimental spectroscopic data. In the case of this compound and related aromatic compounds, computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. By comparing the calculated parameters with experimental findings, a more confident and detailed assignment of the spectroscopic features can be achieved.

The computational analysis typically commences with the optimization of the molecule's ground-state geometry. This is often performed using DFT with a functional such as B3LYP and a suitable basis set, for instance, 6-311++G(d,p). nih.govscienceopen.com This process yields a stable conformation of the molecule at its lowest energy state. Subsequent to geometry optimization, frequency calculations are carried out at the same level of theory to predict the vibrational spectra (infrared and Raman). These calculations provide the theoretical vibrational modes, which can then be correlated with the absorption bands observed in the experimental FT-IR and Raman spectra. The theoretical NMR (¹H and ¹³C) chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govscienceopen.com

To illustrate this synergistic approach, data from computational studies on analogous naphthalene derivatives are presented below. These examples demonstrate the typical level of agreement between theoretical predictions and experimental observations.

For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman data. nih.gov The C-H stretching vibrations of the naphthalene ring are typically observed in the range of 3100–3000 cm⁻¹. nih.gov The calculated values for these vibrations in the aforementioned study were in close alignment with the experimentally observed peaks. nih.gov

A comparison of selected experimental and theoretical vibrational frequencies for a related naphthalene derivative is shown in Table 1.

Table 1: Comparison of Selected Experimental FT-IR and Calculated Vibrational Frequencies for a Naphthalene Derivative.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| Naphthalene C-H Stretch | 3071 | 3078 |

| Naphthalene C-H Stretch | 3038 | 3063 |

| C-H in-plane bend | 1369 | 1370 |

| C-H in-plane bend | 1142 | 1144 |

| C-H out-of-plane bend | 887 | 884 |

Data adapted from a study on a similar naphthalene derivative to illustrate the methodology. nih.gov

Similarly, computational methods provide robust support for the assignment of NMR spectra. The calculated ¹H and ¹³C chemical shifts, after referencing to a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with the experimental data. In the analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated chemical shifts for the carbonyl carbon and aromatic carbons were found to be in good agreement with the experimental values. nih.gov

Table 2 presents a comparative view of experimental and theoretical ¹³C NMR chemical shifts for key carbon atoms in a related naphthalene compound.

Table 2: Comparison of Selected Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Naphthalene Derivative.

| Carbon Atom | Experimental (ppm) | Calculated (B3LYP) (ppm) | Calculated (CAM-B3LYP) (ppm) |

| Carbonyl C | 190.07 | 193.01 | 190.27 |

| Naphthalene C | 130.8 | 131.23 | 130.85 |

| Naphthalene C | 128.8 | 129.43 | 128.91 |

| Naphthalene C | 126.9 | 127.34 | 126.98 |

| Naphthalene C | 125.4 | 125.87 | 125.42 |

Data adapted from a study on a similar naphthalene derivative to illustrate the methodology. nih.gov

The congruence between the computationally predicted and experimentally observed spectroscopic data provides strong evidence for the proposed molecular structure of this compound. Discrepancies between the two sets of data can often be attributed to factors such as the solvent effects in experimental measurements and the inherent approximations in the theoretical models. Nevertheless, the computational support is crucial for a comprehensive and accurate assignment of the spectroscopic and structural characteristics of the compound.

Theoretical and Computational Investigations of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like Naphthalen-1-yl prop-1-en-1-ylcarbamate, DFT calculations would be foundational to understanding its structural and electronic characteristics.

Optimized Molecular Geometries and Conformational Energy Minima

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the lowest energy, known as the energy minimum. For a flexible molecule like this compound, multiple stable conformations may exist. Computational methods can identify these different conformers and calculate their relative energies to determine the most likely structures. banglajol.info The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for a Naphthalene (B1677914) Derivative This table is illustrative and not based on actual data for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C-N (Carbamate) | 1.36 Å |

| Bond Angle | O=C-N | 125.0° |

| Dihedral Angle | C-N-C-C | 178.5° |

Vibrational Frequency Calculations and Potential Energy Distribution

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov This allows for a theoretical spectrum to be generated and compared with experimental data to confirm the structure. The Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational frequency to specific molecular motions, such as stretching, bending, or twisting of particular bonds or functional groups. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited.

Table 2: Representative FMO Properties for a Naphthalene Derivative This table is illustrative and not based on actual data for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. researchgate.net Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green regions denote neutral potential. nih.gov For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red regions and the hydrogen atoms as blue regions, providing insights into its intermolecular interactions and reactivity. scienceopen.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions, which contribute significantly to the molecule's stability. bibliotekanauki.pl This analysis can elucidate the nature of the chemical bonds and the intramolecular charge transfer phenomena. researchgate.net

Non-Linear Optical (NLO) Properties Simulation

Computational methods can also predict the Non-Linear Optical (NLO) properties of a molecule. These properties are important for applications in optoelectronics and photonics. researchgate.net Key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the NLO response. nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. For aromatic compounds like this compound, the presence of a π-conjugated system can lead to significant NLO properties due to enhanced intramolecular charge transfer. banglajol.info

Topological Analysis using Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a molecule, which is calculated using quantum mechanical methods. This analysis provides a rigorous definition of chemical bonds, atomic properties, and the nature of atomic interactions (covalent, ionic, hydrogen bonds, etc.). By examining the critical points of the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the strength and nature of chemical bonds within a molecule like this compound.

While specific QTAIM studies on this compound are not available in the reviewed literature, the methodology has been applied to related compounds, such as actinide dithiocarbamate (B8719985) complexes. In such studies, QTAIM analysis, derived from Density Functional Theory (DFT) calculated electron densities, is used to elucidate the nature of metal-ligand bonds. For instance, the values of the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical points (BCPs) are used to classify interactions. A negative ∇²ρ typically indicates a shared interaction (covalent bond), while a positive ∇²ρ suggests a closed-shell interaction (ionic bond, van der Waals interaction, or hydrogen bond).

For this compound, a QTAIM analysis would be expected to characterize the covalent nature of the C-C, C-H, C-N, and C=O bonds within the molecule. It would also provide insight into weaker intramolecular interactions, such as potential hydrogen bonds involving the carbamate (B1207046) group, which could influence the molecule's conformational preferences.

Solvation Model Effects in Energetic Calculations

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational solvation models are crucial for accurately predicting these effects. These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models , such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Studies on carbamate formation have shown that implicit solvent calculations are vital; for example, the reaction barrier for carbamate formation from 2-amino-2-methyl-1-propanol (B13486) (AMP) and CO2 was found to be significantly lower in the COSMO water model (8.01 kcal/mol) compared to the gas phase (10.01 kcal/mol), indicating solvent stabilization of the transition state. researchgate.net

Explicit Solvation Models involve including individual solvent molecules in the simulation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. Hybrid models, like the Explicit Solvation Shell Model (ESS), combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offering a balance between accuracy and computational cost. researchgate.net This method has been used to calculate the free energy of solvation for various amine carbamates, providing crucial thermodynamic data for processes like CO2 capture. researchgate.net

For this compound, applying these solvation models would be essential for calculating accurate energetic properties, such as conformational energies and reaction barriers, in different solvent environments. The choice of solvent would be expected to modulate the stability of different conformers and the potential for intermolecular interactions.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Although no specific docking studies for this compound have been reported, research on analogous structures provides insight into how its constituent moieties might interact with biological targets. For example, various naphthalene-based compounds have been docked against targets like tubulin, cyclooxygenase (COX) enzymes, and SARS-CoV-2 proteases. nih.govscientific.netresearchgate.net Similarly, numerous carbamate derivatives have been evaluated as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), key enzymes in neurodegenerative diseases. nih.govmdpi.com

In these studies, the naphthalene ring often engages in hydrophobic and π-stacking interactions with aromatic residues in the receptor's binding pocket, such as tyrosine, phenylalanine, or tryptophan. researchgate.net The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can form crucial hydrogen bonds that anchor the ligand within the active site. mdpi.com A hypothetical docking of this compound would likely show the naphthalene moiety occupying a hydrophobic pocket while the carbamate linker forms key polar contacts.

Table 1: Example Docking Scores for Naphthalene and Carbamate Derivatives Against Various Receptors (Note: This data is for analogous compounds, not this compound)

| Compound Class | Target Protein | Example Compound | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Naphthalene-Pyrazoline | COX-1 | PY-9 Hybrid | -92.03 (Moldock Score) | Tyr 385, Ser 530 |

| Naphthalene Derivative | SARS-CoV-2 PLpro | Ligand L10 | Not Specified (High Affinity) | Not Specified |

| Carbamate Derivative | Butyrylcholinesterase | Compound 16 | -8.9 (Estimated from IC50) | Trp82, His438 |

| Resveratrol-based Carbamate | Butyrylcholinesterase | Compound 1 | -11.2 | Trp82, Tyr332 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex and to explore the conformational dynamics of both the ligand and the protein.

For instance, MD simulations have been used to confirm the stability of naphthalene-based inhibitors within the active site of the SARS-CoV-2 papain-like protease (PLpro). nih.gov These simulations, typically run for nanoseconds, can reveal how the ligand adjusts its conformation within the binding pocket and whether the key interactions predicted by docking are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms is a common way to assess the stability of the complex.

Similarly, MD simulations of carbamate adducts bound to the glutamate (B1630785) receptor 2 (GluR2) have been used to examine their stability in the receptor's ligand-binding core. nih.gov Such simulations provide detailed information on the dynamic network of hydrogen bonds and hydrophobic contacts that stabilize the complex. While no MD simulations for this compound are available, this technique would be invaluable for validating docking predictions and understanding the dynamic nature of its interaction with any potential biological target. nih.gov

In Silico Screening Methodologies for Structural Exploration

In silico screening, also known as virtual screening, involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. Methodologies include both ligand-based and structure-based approaches.

Pharmacophore modeling, a ligand-based method, can be used to find novel active scaffolds. This has been successfully applied to identify new glutamate carboxypeptidase II inhibitors, which included carbamate-based compounds. acs.org Structure-based virtual screening often employs molecular docking to screen thousands or millions of compounds against a protein target.

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov For example, in the screening of pyridoxine (B80251) carbamates for anti-Alzheimer's activity, online web servers were used to calculate properties like drug-likeness, blood-brain barrier permeability, and toxicity profiles. nih.gov A similar approach applied to this compound would involve generating a virtual library of related structures and using a combination of docking, pharmacophore modeling, and ADMET prediction to explore its potential as a bioactive agent. acs.orgmdpi.com

Mechanistic Insights from Computational Studies

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. DFT calculations are frequently used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

While mechanistic studies specific to this compound are absent from the literature, extensive computational work has been done on reactions involving the carbamate functional group. For example, the mechanism of carbamate formation from CO2 and various amines has been a subject of intense study. rsc.orgresearchgate.net These studies have debated different pathways, including single-step termolecular reactions versus two-step pathways involving a zwitterionic intermediate. researchgate.netepa.gov Computational results often highlight the role of solvent molecules or other base catalysts in facilitating proton transfer steps, which are crucial for the reaction to proceed. researchgate.net

Another area of investigation is the degradation of carbamates. A computational study on the reaction of carbamate pesticides with hydroxyl radicals (•OH) used dynamics methods to calculate reaction rate constants. researchgate.net The study found that hydrogen atom transfer (HAT) from the methyl groups was the major degradation pathway. researchgate.net These examples demonstrate how computational methods could be applied to understand the formation, hydrolysis, or metabolic degradation pathways of this compound, providing a detailed, atomistic view of the chemical transformations involved.

Reaction Mechanisms and Chemical Reactivity of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Reaction Pathways of Carbamate (B1207046) Functional Group Transformations

The carbamate functional group is a versatile entity in organic synthesis, capable of undergoing a variety of transformations. The presence of the bulky and electron-rich naphthyl group, as well as the adjacent unsaturation, significantly influences its reactivity.

Palladium-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise inert C-H bonds. In the context of carbamates, this often involves the use of a directing group to achieve site-selectivity. While specific studies on Naphthalen-1-yl prop-1-en-1-ylcarbamate are not prevalent, the general mechanism for related carbamates provides significant insight.

The catalytic cycle typically begins with the coordination of the palladium catalyst to the carbamate. The C-H activation step is often the rate-determining step of the reaction. rsc.org Mechanistic studies, including kinetic analyses and isotope effect experiments, support that the C-H bond is broken in the turnover-limiting transition state. dtu.dk The presence of specialized ligands, such as mono-N-protected amino acids (MPAAs) or S,O-ligands, can be crucial for the efficiency and enantioselectivity of these reactions. rsc.orgnih.gov These ligands can bind to the palladium center in a bidentate fashion, creating a more rigid transition state that facilitates the C-H activation process. nih.gov It has been suggested that S,O-ligands can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. rsc.orgnih.gov The mechanism is often described as a concerted metalation-deprotonation (CMD) pathway, where the N-acyl moiety of the ligand can act as an internal base to assist in the deprotonation step. nih.gov

| Step | Description | Key Intermediates/Transition States |

| Coordination | The palladium catalyst coordinates to the carbamate substrate. | Pd-carbamate complex |

| C-H Activation | The C-H bond is cleaved in the rate-determining step, often via a concerted metalation-deprotonation (CMD) mechanism. | Palladacycle intermediate |

| Functionalization | The resulting palladacycle reacts with a coupling partner to form the desired product. | Functionalized palladacycle |

| Reductive Elimination | The product is released from the palladium center, regenerating the active catalyst. | Pd(0) or Pd(II) species |

Electrochemical methods offer a green and efficient alternative for constructing cyclic structures through annulation reactions. These reactions often proceed via radical or radical-ionic intermediates, avoiding the need for harsh reagents. rsc.org In the case of a molecule like this compound, electrochemical oxidation could lead to the formation of a radical cation.

The general mechanism for electrochemical annulation involves the transfer of electrons at an electrode surface to generate a reactive intermediate. rsc.org This can be a direct electrolysis process or an indirect one involving a redox mediator. rsc.org For aromatic systems, this often leads to the formation of radical cations, which can then undergo further reactions. In the context of annulation, this could involve an intramolecular cyclization or an intermolecular reaction with another species to build a new ring. For instance, the electrochemically generated radical could participate in a [4+2] or [3+3] cycloaddition. rsc.orgnih.gov The specific pathway would be highly dependent on the reaction conditions, including the solvent, electrolyte, and electrode material.

Radical reactions provide a complementary approach to traditional polar reactions for bond formation. A particularly interesting class of reactions are radical-polar crossover (RPC) processes, where a radical intermediate is converted into an ionic intermediate, or vice versa, within a single transformation. thieme-connect.denih.gov This strategy allows for reaction sequences that would be difficult to achieve through purely radical or purely polar pathways. thieme-connect.de

For this compound, a radical could be generated on the molecule through various means, such as photoredox catalysis or reaction with a radical initiator. This radical could then undergo a transformation, such as an intramolecular cyclization. The resulting radical intermediate could then be oxidized or reduced to form a cation or an anion, respectively. This ionic species would then undergo a polar reaction to complete the transformation. For example, irradiation of certain N-aryl O-aryl carbamates can lead to the formation of a radical cation, which is then trapped by a nucleophilic solvent. researchgate.net This highlights the potential for radical-initiated pathways to lead to polar products.

| Process | Description | Potential Application to this compound |

| Radical Generation | Formation of a radical species on the carbamate molecule. | Homolytic cleavage of a C-H or N-H bond, or single-electron transfer. |

| Radical Reaction | The radical intermediate undergoes a characteristic radical transformation. | Intramolecular addition to the prop-1-en-1-yl moiety or the naphthyl ring. |

| Crossover Event | The radical is converted to an ionic species (cation or anion) via single-electron transfer. | Oxidation to a carbocation or reduction to a carbanion. |

| Polar Reaction | The ionic intermediate undergoes a characteristic polar transformation. | Nucleophilic attack, elimination, or rearrangement. |

Reactivity of the Prop-1-en-1-yl Moiety

The prop-1-en-1-yl group is an electron-rich alkene that can participate in a variety of addition and cyclization reactions. Its reactivity is influenced by the attached carbamate group, which can modulate its electronic properties.

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered rings. rsc.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a cyclic adduct. The prop-1-en-1-yl moiety of this compound can serve as a dipolarophile.

The concerted mechanism is generally favored, where the two new sigma bonds are formed simultaneously, although a stepwise mechanism involving a diradical or zwitterionic intermediate is also possible depending on the nature of the dipole and dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital (FMO) theory. The carbamate group, being an electron-donating group, will influence the energy of the HOMO and LUMO of the alkene, thereby directing the approach of the 1,3-dipole.

The prop-1-en-1-yl group can participate in intramolecular cyclization reactions, where it is attacked by a nucleophile or radical center within the same molecule. The carbamate nitrogen or the naphthyl ring can potentially act as the internal nucleophile. For instance, under acidic conditions, the carbamate oxygen could be protonated, activating the molecule for an intramolecular attack by the alkene. Alternatively, a radical generated elsewhere in the molecule could add to the double bond of the prop-1-en-1-yl group. Gold-catalyzed heterocyclization of alkyne-tethered carbamates has been shown to proceed through O-cyclization of the carbamate motif. acs.org Although the substrate in this article is an alkene, similar principles of intramolecular attack on the unsaturated system could apply.

Olefin Isomerization Pathways

No specific information available in the public domain.

Influence of the Naphthalene (B1677914) Substituent on Reaction Selectivity and Rate

No specific information available in the public domain.

Stereochemical Control in Reactions Involving this compound

No specific information available in the public domain.

Catalytic Systems in Chemical Transformations

No specific information available in the public domain.

Structure Activity Relationship Studies and Molecular Interactions Involving Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Correlation of Structural Features with Molecular Recognition Profiles

The molecular architecture of Naphthalen-1-yl prop-1-en-1-ylcarbamate is intrinsically linked to its molecular recognition capabilities. The key structural components governing these interactions are the bulky, aromatic naphthalene (B1677914) ring, the flexible prop-1-en-1-yl chain, and the carbamate (B1207046) linkage.

Table 1: Key Structural Features and Their Potential Roles in Molecular Recognition

| Structural Feature | Potential Role in Molecular Recognition |

| Naphthalene Ring | Hydrophobic interactions, π-π stacking, steric bulk. |

| Prop-1-en-1-yl Chain | Conformational influence, steric interactions. |

| Carbamate Linkage | Hydrogen bond donor (N-H) and acceptor (C=O), dipole-dipole interactions. |

Conformational Analysis Impact on Binding Interactions

The three-dimensional shape, or conformation, of this compound is not static and plays a significant role in its ability to bind to a target. The molecule possesses several rotatable bonds, particularly around the carbamate linkage and the attachment to the naphthalene ring, allowing it to adopt various spatial arrangements.

The dihedral angle between the plane of the naphthalene ring and the plane of the carbamate group is a critical conformational parameter. Different rotational isomers (rotamers) may present distinct surfaces for interaction, with only specific conformations being able to fit optimally into a binding site. For example, a more planar conformation might maximize π-π stacking interactions, while a more twisted conformation could be necessary to accommodate the steric constraints of a particular binding pocket. Studies on similar bicyclic aromatic systems have demonstrated that the relative orientation of the rings can significantly affect binding affinity. nih.gov

Role of Hydrogen Bonding and π-π Stacking in Intermolecular Associations

Intermolecular forces are the bedrock of molecular recognition and binding. For this compound, hydrogen bonding and π-π stacking are expected to be the most significant of these interactions.

Hydrogen Bonding: The carbamate group (-NH-C=O)-O-) is a classic hydrogen bonding motif. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. These interactions are highly directional and play a crucial role in the specificity of binding to biological targets such as proteins and nucleic acids, where complementary hydrogen bond donors and acceptors are abundant. The formation of these bonds can significantly contribute to the stability of a ligand-receptor complex.

π-π Stacking: The extensive aromatic system of the naphthalene ring is primed for π-π stacking interactions. rsc.org This non-covalent interaction occurs between aromatic rings and is driven by a combination of electrostatic and van der Waals forces. In a biological context, π-π stacking is frequently observed between aromatic ligands and the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's active site. researchgate.net The strength and geometry of these interactions are dependent on the relative orientation of the interacting rings, with parallel-displaced and T-shaped arrangements being common. The presence of the electron-rich naphthalene moiety suggests that π-π stacking is a key contributor to the intermolecular associations of this compound. rsc.org

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Origin | Potential Significance |

| Hydrogen Bonding | Carbamate N-H (donor), Carbamate C=O (acceptor) | High-specificity binding, stabilization of complexes. |

| π-π Stacking | Naphthalene ring system | Binding to aromatic residues in proteins, crystal packing. nih.govrsc.org |

| Hydrophobic Interactions | Naphthalene ring, prop-1-en-1-yl chain | Non-specific binding to hydrophobic pockets. |

| Van der Waals Forces | Entire molecule | General intermolecular attraction and packing. |

Ligand-Protein Binding Modes and Active Site Accommodation Studies

While specific experimental data on the binding of this compound to a particular protein is not available, its potential binding modes can be inferred from its structural features. In a hypothetical protein active site, the molecule could orient itself to maximize favorable interactions.

The hydrophobic naphthalene ring would likely be accommodated within a non-polar cavity of the active site, potentially forming π-π stacking interactions with aromatic amino acid residues. researchgate.net This would serve to anchor the molecule within the binding pocket. The more polar carbamate group would likely be positioned towards the entrance of the active site or in a region with polar amino acid side chains, where it could form specific hydrogen bonds.

Quantitative Structure-Relationship Methodologies for Molecular Interaction Potentials

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a molecule like this compound, QSAR methodologies could be applied to predict its interaction potential with various biological targets.

To build a QSAR model, a set of structurally related compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons in the molecule.

Hydrophobic: Quantifying the lipophilicity of the molecule.

For this compound, relevant descriptors would include the logarithm of the partition coefficient (log P) as a measure of hydrophobicity, molecular weight, molar refractivity, and quantum chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the design of more potent molecules. QSAR studies on other naphthalene-containing compounds have highlighted the importance of parameters like log P and HOMO energy in describing their antimicrobial activity. nih.gov

Derivatization and Analog Development of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Synthetic Strategies for Peripheral Modifications

Peripheral modifications of the naphthalene (B1677914) ring are a primary strategy for tuning the physicochemical and pharmacological properties of Naphthalen-1-yl prop-1-en-1-ylcarbamate. Electrophilic aromatic substitution reactions are a common approach for introducing a variety of functional groups onto the naphthalene core.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the naphthalene ring can significantly alter the electronic properties of the molecule and provide handles for further functionalization, such as cross-coupling reactions.

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group onto the naphthalene ring. The nitro group can subsequently be reduced to an amino group, which can be further derivatized.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, which can influence the lipophilicity and steric profile of the molecule.

A hypothetical scheme for the peripheral modification of this compound is presented below:

Hypothetical Reaction Scheme for Peripheral Modifications

| Starting Material | Reagents and Conditions | Product |

| This compound | N-Bromosuccinimide (NBS), CCl4 | Brominated Naphthalene Analog |

| This compound | HNO3, H2SO4 | Nitrated Naphthalene Analog |

| This compound | Acyl chloride, AlCl3 | Acylated Naphthalene Analog |

Incorporation of Heterocyclic Systems for Structural Diversity

The incorporation of heterocyclic systems is a well-established strategy for expanding the chemical space of a lead compound and introducing new pharmacophoric features. For this compound, heterocyclic moieties can be appended to the naphthalene ring or potentially be involved in the modification of the prop-1-en-1-ylcarbamate side chain.

One approach involves the initial functionalization of the naphthalene ring, for instance, through halogenation, followed by the introduction of a heterocyclic system via a nucleophilic substitution or a cross-coupling reaction. For example, a bromo-substituted analog could react with a nitrogen-containing heterocycle like imidazole (B134444) or piperazine.

Another strategy could involve the synthesis of analogs where the naphthalene ring itself is replaced by a heterocycle, although this falls outside the scope of direct derivatization.

Potential Heterocyclic Analogs

| Naphthalene Precursor | Heterocycle | Potential Reaction | Product |

| Bromo-Naphthalen-1-yl prop-1-en-1-ylcarbamate | Imidazole | Buchwald-Hartwig Amination | Imidazolyl-Naphthalen Analog |

| Bromo-Naphthalen-1-yl prop-1-en-1-ylcarbamate | Morpholine | Buchwald-Hartwig Amination | Morpholinyl-Naphthalen Analog |

| Amino-Naphthalen-1-yl prop-1-en-1-ylcarbamate | Diketone | Paal-Knorr Pyrrole Synthesis | Pyrrolyl-Naphthalen Analog |

Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of analogs from a common halogenated or triflated precursor. nih.gov These reactions are indispensable in modern synthetic chemistry for creating structurally diverse molecules with high efficiency. nih.gov

Starting from a bromo- or iodo-substituted this compound, various cross-coupling reactions can be employed:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds. researchgate.net

These reactions allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at specific positions on the naphthalene ring. scienceopen.com

Examples of Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene Scaffolds

| Reaction Type | Naphthalene Precursor | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki Coupling | Bromo-naphthalene derivative | Phenylboronic acid | Pd(PPh3)4 | Phenyl-naphthalene analog |

| Heck Coupling | Iodo-naphthalene derivative | Styrene | Pd(OAc)2, P(o-tol)3 | Styrenyl-naphthalene analog |

| Sonogashira Coupling | Bromo-naphthalene derivative | Phenylacetylene | PdCl2(PPh3)2, CuI | Phenylethynyl-naphthalene analog |

| Buchwald-Hartwig Amination | Bromo-naphthalene derivative | Aniline | Pd2(dba)3, BINAP | Anilino-naphthalene analog |

Design and Synthesis of Linkers for Chemical Probes

The development of chemical probes based on the this compound scaffold requires the introduction of a linker arm that can be attached to a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a solid support. The linker needs to be designed to be of an appropriate length and composition to not interfere with the biological activity of the parent molecule.

The synthesis of such probes would likely involve the modification of either the naphthalene ring or the prop-1-en-1-ylcarbamate side chain to incorporate a functional group suitable for linker attachment, such as an amine, a carboxylic acid, or an alkyne/azide for click chemistry.

For instance, an amino-functionalized analog of this compound could be reacted with an activated ester of a linker, or an alkyne-containing analog could be coupled with an azide-functionalized reporter group using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs could potentially be employed to elaborate the scaffold of this compound or to synthesize a library of analogs.

For example, a Ugi four-component reaction could potentially be used to generate a diverse set of derivatives. This might involve an isocyanide, an amine, a carboxylic acid, and a ketone or aldehyde. If a suitable precursor of this compound containing one of these functional groups can be synthesized, a wide range of substituents could be introduced in a combinatorial fashion.

While the direct application of MCRs to the parent compound is not immediately obvious without significant modification, the principles of MCRs offer a powerful approach for the de novo synthesis of structurally related and more complex analogs.

Sustainable Synthesis and Green Chemistry Aspects of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Electrochemical Synthesis for Reduced Environmental Impact

Electrochemical synthesis offers a promising green alternative to conventional chemical routes by replacing hazardous and stoichiometric chemical oxidants or reductants with clean electrical energy. The electrochemical approach can lead to milder reaction conditions, higher selectivity, and a significant reduction in waste generation.

While direct electrochemical synthesis of Naphthalen-1-yl prop-1-en-1-ylcarbamate has not been extensively documented, related electrochemical transformations of naphthalenes and the synthesis of carbamates provide a strong basis for its feasibility. For instance, the electrochemical carboxylation of naphthalene (B1677914) with CO2 has been demonstrated, showcasing the potential to activate the naphthalene ring electrochemically. Furthermore, the electrochemical synthesis of various organic carbamates has been achieved through the reductive coupling of amines and carbon dioxide, followed by alkylation. nih.gov

A plausible electrochemical route for the synthesis of this compound could involve the anodic oxidation of 1-naphthol (B170400) in the presence of a suitable prop-1-en-1-ylcarbamate precursor or the cathodic reduction of a naphthalen-1-yl isocyanate derivative in the presence of propenol. The key parameters for such a process are detailed in the table below.

| Parameter | Description | Potential Advantage |

| Electrode Material | Glassy carbon, platinum, or silver nanoparticle-modified electrodes. digitellinc.com | High conductivity, stability, and catalytic activity. |

| Electrolyte | Ionic liquids (e.g., BMIm-BF4) or conventional organic salts in aprotic solvents. nih.gov | Enhanced conductivity and can act as a green solvent. |

| Potential/Current | Controlled potential or constant current electrolysis. | Precise control over the reaction, leading to higher selectivity. |

| Mediator | Redox mediators can be employed to facilitate electron transfer at lower potentials. | Reduces overpotential and improves energy efficiency. |

This electrochemical approach would significantly reduce the reliance on harsh reagents and minimize the production of inorganic salts as byproducts, aligning with the principles of green chemistry.

Application of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.

Green Solvents:

For the synthesis of this compound, several classes of green solvents can be considered. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. mdpi.comnih.gov For example, a choline (B1196258) chloride:urea DES could serve as both a solvent and a catalyst for the carbamoylation reaction. researchgate.net The use of DESs offers advantages such as low volatility, high thermal stability, biodegradability, and often enhanced reaction rates. mdpi.comnih.gov

| Green Solvent Type | Example | Key Benefits in Carbamate (B1207046) Synthesis |

| Deep Eutectic Solvents (DESs) | Choline chloride:urea, Choline chloride:glycerol | Biodegradable, low toxicity, can act as a catalyst. researchgate.netresearchgate.net |

| Ionic Liquids (ILs) | [BMIm][BF4] | High thermal stability, tunable properties. |

| Supercritical Fluids | Supercritical CO2 (scCO2) | Non-toxic, non-flammable, easily removable. |

| Bio-based Solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources, lower toxicity. |

Solvent-Free Conditions:

An even more sustainable approach is the implementation of solvent-free reaction conditions. scispace.com The synthesis of carbamates can often be achieved by simply grinding the reactants together, sometimes with a solid catalyst, at room or elevated temperatures. banglajol.info This method, known as mechanochemistry, significantly reduces waste and energy consumption associated with solvent use, purification, and recovery. A potential solvent-free synthesis of this compound could involve the direct reaction of 1-naphthol with a prop-1-en-1-yl isocyanate precursor under ball milling conditions.

Development of Environmentally Benign Catalytic Systems

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all while being used in small quantities. For the synthesis of this compound, several environmentally benign catalytic systems can be envisioned.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous media. Esterases and acyltransferases have shown promiscuous activity in the synthesis of carbamates from amines and carbonates. nih.gov An enzymatic route could involve the reaction of 1-aminonaphthalene with a suitable prop-1-en-1-yl carbonate derivative, catalyzed by an immobilized esterase. This approach offers high chemo-, regio-, and enantioselectivity, and the use of water as a solvent further enhances its green credentials.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze reactions without the need for metals, which can be toxic and expensive. For the synthesis of N-aryl carbamates, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in the reaction of aromatic amines with cyclic carbonates under mild, solvent-free conditions. nih.gov

Heterogeneous Catalysis:

The use of solid, recyclable catalysts simplifies product purification and reduces waste. For carbamate synthesis, various heterogeneous catalysts have been developed, including metal oxides supported on silica. For example, a TiO2–Cr2O3/SiO2 catalyst has been reported for the synthesis of N-substituted carbamates from amines, urea, and alcohols. rsc.org Such catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

| Catalytic System | Catalyst Example | Advantages |

| Biocatalysis | Immobilized Esterase (e.g., PestE) nih.gov | High selectivity, mild conditions, aqueous media. |

| Organocatalysis | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) nih.gov | Metal-free, mild conditions. |

| Heterogeneous Catalysis | TiO2–Cr2O3/SiO2 rsc.org | Recyclable, easy separation. |

| Palladium Catalysis | Pd(OAc)2 with suitable ligands mit.eduorganic-chemistry.org | High efficiency for C-N bond formation. mit.eduorganic-chemistry.org |

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. jocpr.com A high atom economy is a key goal of green chemistry, as it signifies minimal waste generation.

The traditional synthesis of carbamates often involves the use of phosgene (B1210022) or its derivatives, which have poor atom economy and are highly toxic. nih.gov Modern, greener approaches focus on maximizing atom economy. The synthesis of this compound from 1-naphthyl isocyanate and propenol, for example, is an addition reaction with 100% theoretical atom economy, as all the atoms of the reactants are incorporated into the final product.

However, the synthesis of the isocyanate precursor itself needs to be considered. Greener routes to isocyanates are being developed, such as the thermal decomposition of other carbamates, which can be part of a closed-loop process. researchgate.net

Another highly atom-economical approach is the direct synthesis from an amine, carbon dioxide, and an alcohol. rsc.org The reaction of 1-aminonaphthalene with CO2 and propenol would be a highly desirable route, with water being the only byproduct.

Process Efficiency Metrics:

| Metric | Description | Importance for Green Synthesis |

| E-Factor | Mass of waste / Mass of product | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI signifies a more efficient and sustainable process. |

| Reaction Mass Efficiency (RME) | Mass of product / Mass of reactants | A higher RME indicates a more efficient use of reactants. |

By optimizing the synthesis of this compound to have a high atom economy and favorable process efficiency metrics, its production can be made significantly more sustainable.

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. For the synthesis of this compound, a continuous flow approach could offer significant benefits.

Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov This can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates.

A continuous flow process for the synthesis of carbamates has been demonstrated, for example, by coupling a Curtius rearrangement with biocatalytic impurity removal. nih.gov Another example is the continuous synthesis of carbamates from CO2 and amines in a flow reactor, which significantly reduces reaction times compared to batch processes. acs.org

A potential continuous flow setup for the synthesis of this compound could involve the following steps:

Reactant Pumping: Solutions of the starting materials (e.g., 1-naphthol and a prop-1-en-1-yl isocyanate precursor) are continuously pumped into the system.

Mixing: The reactant streams are mixed in a micro-mixer to ensure rapid and efficient mixing.

Reaction: The mixture flows through a heated or cooled reactor coil, with the residence time precisely controlled to maximize conversion. The reactor could be packed with a solid-supported catalyst for easy separation.

In-line Purification: The product stream can be passed through a scavenger resin or a separation module to remove unreacted starting materials and byproducts.

Product Collection: The purified product is collected continuously.

This approach not only improves the efficiency and safety of the synthesis but also allows for easier scale-up and automation, making it a highly attractive option for the sustainable production of this compound.

Future Research Directions and Potential Academic Applications of Naphthalen 1 Yl Prop 1 En 1 Ylcarbamate

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of Naphthalen-1-yl prop-1-en-1-ylcarbamate, while not extensively documented, can be approached through several established organic chemistry reactions. Future research should focus on developing and optimizing these pathways to improve yield, purity, and sustainability.

A primary route involves the reaction of 1-naphthyl isocyanate with prop-1-en-1-ol . This approach is direct but may be complicated by the instability of the enol tautomer. A more viable alternative would be the use of a stable enolate precursor.

Another promising pathway is the reaction of 1-naphthol (B170400) with prop-1-en-1-yl isocyanate . The synthesis of the latter could be a key step to optimize. Additionally, classic methods such as treating 1-naphthylamine (B1663977) with a suitable chloroformate followed by reaction with the propenyl moiety could be explored.

Future research should prioritize the development of catalytic methods, potentially using transition metals, to achieve high stereo- and regioselectivity, yielding either the (E) or (Z) isomer of the prop-1-en-1-yl group. Green chemistry approaches, such as solvent-free reactions or the use of biocatalysts, would also be a significant area of investigation to create more environmentally friendly synthetic protocols.

Table 1: Potential Synthetic Routes for this compound

| Reactant 1 | Reactant 2 | Reaction Type | Potential Advantages |

| 1-Naphthyl Isocyanate | prop-1-en-1-ol | Nucleophilic Addition | Direct, atom-economical |

| 1-Naphthol | prop-1-en-1-yl Isocyanate | Nucleophilic Addition | Utilizes stable starting materials |

| 1-Naphthyl Chloroformate | prop-1-en-1-amine | Nucleophilic Acyl Substitution | Modular, allows for variation |

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential for confirming its structure and understanding its electronic and conformational properties. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, future research should employ more advanced methods.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning all proton and carbon signals, especially for the prop-1-en-1-yl moiety and to confirm the connectivity through the carbamate (B1207046) linkage. Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the stereochemistry (E/Z) of the double bond.

Advanced mass spectrometry techniques, like tandem MS/MS, could provide detailed insights into the fragmentation patterns of the molecule, which is valuable for its identification in complex mixtures.

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | δ 7.5-8.2 ppm (m, 7H) | Naphthalene (B1677914) ring protons |

| δ 6.5-7.0 ppm (m, 2H) | Vinylic protons (prop-1-en-1-yl) | |

| δ 9.5 ppm (s, 1H) | Carbamate N-H proton | |

| δ 1.8 ppm (d, 3H) | Methyl group protons | |

| ¹³C NMR | δ 155 ppm | Carbamate carbonyl carbon |

| δ 110-140 ppm | Aromatic and vinylic carbons | |

| δ 18 ppm | Methyl carbon | |

| IR (cm⁻¹) | ~3300 (N-H stretch) | Carbamate N-H group |

| ~1720 (C=O stretch) | Carbamate carbonyl group | |

| ~1650 (C=C stretch) | Alkene double bond |

Development of More Sophisticated Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive lab work. Future research should focus on developing and applying sophisticated computational models.

Density Functional Theory (DFT) calculations can be used to determine the molecule's most stable conformation, predict its geometric parameters (bond lengths and angles), and calculate its vibrational frequencies to aid in the interpretation of experimental IR spectra. Time-Dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra, providing insights into its photophysical properties derived from the naphthalene chromophore.

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the molecule in different solvents and its potential interactions with biological macromolecules. This would be particularly useful for designing chemical probes as discussed in section 9.4.

Table 3: Predicted Molecular Properties from Computational Models

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~4.5 eV | Indicates electronic stability and predicts electronic transitions. |

| Dipole Moment | ~3.5 D | Suggests moderate polarity, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Negative potential on O, positive on N-H | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Design of Chemical Tools and Probes for Fundamental Mechanistic Studies

The intrinsic fluorescence of the naphthalene moiety makes this compound an attractive scaffold for the design of chemical probes. Future research could focus on modifying the prop-1-en-1-ylcarbamate portion of the molecule to act as a recognition site for specific analytes or biological targets.

For example, the carbamate group could be designed to be cleaved by a specific enzyme. This cleavage would alter the electronic environment of the naphthalene fluorophore, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" sensor).